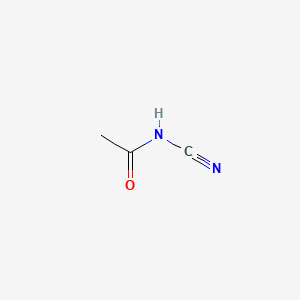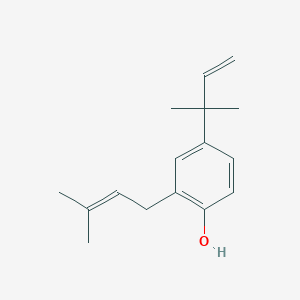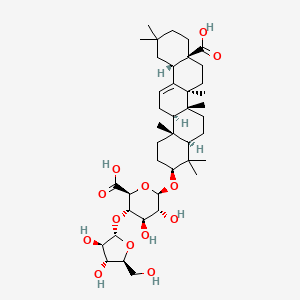
Narcissiflorine
Overview
Description
- It exhibits potent inhibitory activity on ethanol absorption .
Tarasaponin VI: is a triterpenoid glycoside obtained from the plant .
Mechanism of Action
Target of Action
Narcissiflorine, also known as tarasaponin VI, is a natural product isolated from Aralia elata It has been shown to have potent inhibitory activity on ethanol absorption .
Mode of Action
Its inhibitory activity on ethanol absorption suggests that it may interact with enzymes or transporters involved in ethanol metabolism or absorption .
Result of Action
Its inhibitory effect on ethanol absorption suggests that it may alter the concentration of ethanol in the body, potentially affecting the physiological effects of ethanol .
Biochemical Analysis
Biochemical Properties
Narcissiflorine plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been identified as oleanolic acid 3-O-α-L-arabinofuranosyl-(1→4)-β-D-glucuronopyranoside . This compound interacts with enzymes such as xanthine oxidase and glutaminase, inhibiting their activities and thereby reducing oxidative stress and inflammation . These interactions highlight the compound’s potential in modulating biochemical pathways and maintaining cellular homeostasis.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has neuroprotective effects on PC12 cells by regulating metabolic disorders and reducing neuroinflammation . Additionally, it impacts cell signaling pathways such as the TCA cycle and purine metabolism, thereby enhancing mitochondrial function and reducing oxidative stress .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to specific enzymes, inhibiting their activities and leading to a reduction in oxidative stress and inflammation . It also modulates gene expression by influencing transcription factors and signaling pathways, thereby exerting its neuroprotective and anti-inflammatory effects . These molecular interactions highlight the compound’s potential in therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time, influenced by its stability and degradation. This compound has been observed to maintain its stability under various conditions, ensuring its long-term efficacy in in vitro and in vivo studies . Over time, this compound continues to exert its neuroprotective and anti-inflammatory effects, demonstrating its potential for long-term therapeutic use .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits beneficial effects such as reducing oxidative stress and inflammation . At higher doses, it may cause toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic use . These dosage-dependent effects underscore the need for careful dosage optimization in preclinical and clinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to modulate metabolic flux and metabolite levels. It influences pathways such as the TCA cycle and purine metabolism, enhancing mitochondrial function and reducing oxidative stress . These interactions highlight the compound’s potential in regulating metabolic processes and maintaining cellular homeostasis.
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It interacts with membrane transporters, facilitating its movement across cell membranes and ensuring its effective distribution within the body . These interactions are crucial for the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. This compound is directed to specific cellular compartments through targeting signals and post-translational modifications . Its localization within organelles such as mitochondria and the endoplasmic reticulum is essential for its neuroprotective and anti-inflammatory effects . These localization mechanisms highlight the importance of subcellular targeting in the compound’s therapeutic applications.
Preparation Methods
- Unfortunately, specific synthetic routes and reaction conditions for Tarasaponin VI are not widely documented in the literature. it is primarily obtained from natural sources.
- Industrial production methods may involve extraction and purification from Aralia elata or related plant species.
Chemical Reactions Analysis
- Tarasaponin VI likely undergoes various reactions due to its complex structure. Common reactions include:
Glycosylation: Addition of sugar moieties to the triterpenoid backbone.
Hydrolysis: Cleavage of glycosidic bonds.
Oxidation: and : Modifications of functional groups.
- Reagents and conditions would depend on the specific transformation.
- Major products formed during these reactions may include modified triterpenoid derivatives.
Scientific Research Applications
Chemistry: Tarasaponin VI can serve as a scaffold for designing novel glycosides or bioactive compounds.
Biology: It may have potential as an anti-inflammatory or antioxidant agent.
Medicine: Further research could explore its effects on alcohol metabolism and related health implications.
Industry: Its use in pharmaceuticals, cosmetics, or functional foods warrants investigation.
Comparison with Similar Compounds
- While detailed comparisons are scarce, Tarasaponin VI’s uniqueness lies in its specific glycosylation pattern and triterpenoid structure.
- Similar compounds could include other triterpenoid glycosides from botanical sources.
Properties
IUPAC Name |
(2S,3S,4R,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-8a-carboxy-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H64O13/c1-36(2)14-16-41(35(49)50)17-15-39(6)20(21(41)18-36)8-9-24-38(5)12-11-25(37(3,4)23(38)10-13-40(24,39)7)52-34-29(46)27(44)30(31(54-34)32(47)48)53-33-28(45)26(43)22(19-42)51-33/h8,21-31,33-34,42-46H,9-19H2,1-7H3,(H,47,48)(H,49,50)/t21-,22-,23-,24+,25-,26-,27+,28+,29+,30-,31-,33-,34+,38-,39+,40+,41-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDHCJXBGKMDIFP-LLUWHUROSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)OC7C(C(C(O7)CO)O)O)O)O)C)C)C2C1)C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O[C@H]7[C@@H]([C@H]([C@@H](O7)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H64O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50974681 | |
| Record name | 28-Hydroxy-28-oxoolean-12-en-3-yl 4-O-pentofuranosylhexopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50974681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
764.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59252-95-8 | |
| Record name | Narcissiflorine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059252958 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 28-Hydroxy-28-oxoolean-12-en-3-yl 4-O-pentofuranosylhexopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50974681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Narcissiflorine and where is it found?
A1: this compound, also known as Tarasaponin VI, is a triterpene saponin. [, ] It was first isolated from the Anemone narcissiflora plant [] and has also been found in Aralia chinensis, also known as Chinese Spikenard. [] In Aralia chinensis, it exists alongside other saponins like araloside A and oleanolic acid derivatives. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


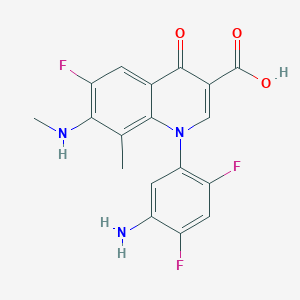
![(1R,13R,14R,26R)-1,14-dihydroxy-9,22-diphenyl-2,15-dioxaoctacyclo[21.3.1.110,14.03,12.06,11.013,26.016,25.019,24]octacosa-3(12),4,6(11),7,9,16(25),17,19(24),20,22-decaene-27,28-dione](/img/structure/B1215986.png)
![2-[3-(Quinolin-2-ylmethoxy)anilino]benzoate](/img/structure/B1215989.png)
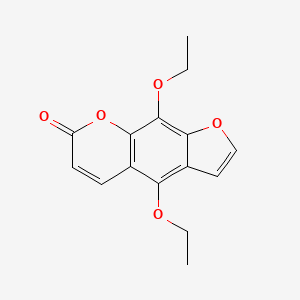
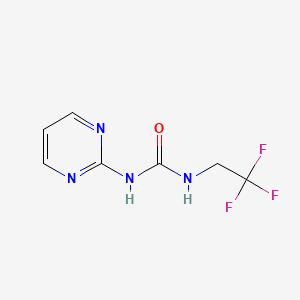
![N-(7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide](/img/structure/B1215997.png)
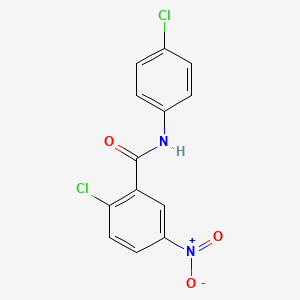
![N-cyclohexyl-6-methyl-4-thieno[2,3-d]pyrimidinamine](/img/structure/B1216000.png)
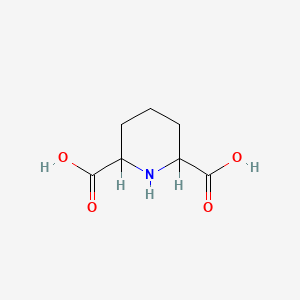
![6-ethoxy-3-[[[1-(2-methylbutan-2-yl)-5-tetrazolyl]methyl-(thiophen-2-ylmethyl)amino]methyl]-1H-quinolin-2-one](/img/structure/B1216004.png)
